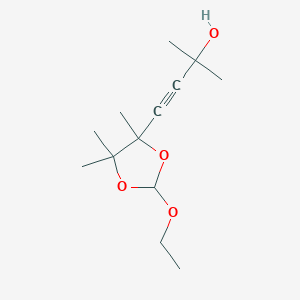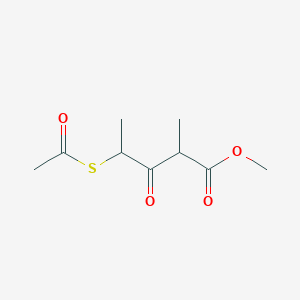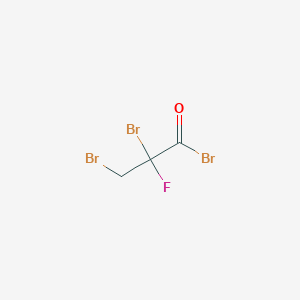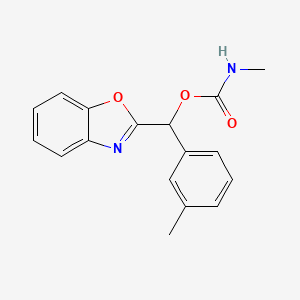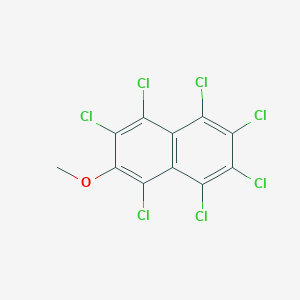
1,2,3,4,5,6,8-Heptachloro-7-methoxynaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5,6,8-Heptachloro-7-methoxynaphthalene is a chemical compound known for its high chlorine content and unique structural properties. It is part of the naphthalene family, which consists of polycyclic aromatic hydrocarbons. This compound is characterized by the presence of seven chlorine atoms and one methoxy group attached to the naphthalene ring, making it highly chlorinated and relatively stable.
Méthodes De Préparation
The synthesis of 1,2,3,4,5,6,8-Heptachloro-7-methoxynaphthalene typically involves multiple steps, starting with the chlorination of naphthalene. The process includes:
Chlorination: Naphthalene is subjected to chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Methoxylation: The chlorinated naphthalene is then reacted with methanol in the presence of a base like sodium methoxide to introduce the methoxy group.
Purification: The final product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale production, including continuous flow processes and the use of industrial-grade reagents and equipment.
Analyse Des Réactions Chimiques
1,2,3,4,5,6,8-Heptachloro-7-methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of chlorinated quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of partially dechlorinated products.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles like hydroxide ions, leading to the formation of hydroxylated derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, elevated temperatures, and specific catalysts to facilitate the reactions.
Applications De Recherche Scientifique
1,2,3,4,5,6,8-Heptachloro-7-methoxynaphthalene has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of heavy chlorination on the chemical and physical properties of aromatic hydrocarbons.
Biology: Researchers investigate its interactions with biological systems to understand the impact of chlorinated compounds on living organisms.
Medicine: Studies are conducted to explore its potential as a lead compound for developing new pharmaceuticals, particularly in the field of anticancer research.
Industry: It is used in the development of specialty chemicals and materials, including flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of 1,2,3,4,5,6,8-Heptachloro-7-methoxynaphthalene involves its interaction with cellular components, leading to various biological effects. The compound can bind to proteins and enzymes, disrupting their normal function. It may also interact with DNA, causing mutations and other genetic alterations. The molecular targets and pathways involved include oxidative stress pathways, enzyme inhibition, and disruption of cellular signaling processes.
Comparaison Avec Des Composés Similaires
1,2,3,4,5,6,8-Heptachloro-7-methoxynaphthalene can be compared with other chlorinated naphthalenes, such as:
1,2,3,4,5,6-Hexachloro-7-methoxynaphthalene: This compound has one less chlorine atom, making it slightly less stable and less reactive.
1,2,3,4,5,6,7-Heptachloronaphthalene: Lacks the methoxy group, resulting in different chemical and physical properties.
1,2,3,4,5,6,8-Octachloronaphthalene: Contains one additional chlorine atom, making it more stable but also more toxic.
The uniqueness of this compound lies in its specific combination of chlorine atoms and a methoxy group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
94797-79-2 |
|---|---|
Formule moléculaire |
C11H3Cl7O |
Poids moléculaire |
399.3 g/mol |
Nom IUPAC |
1,2,3,4,5,6,8-heptachloro-7-methoxynaphthalene |
InChI |
InChI=1S/C11H3Cl7O/c1-19-11-7(15)3-2(6(14)10(11)18)4(12)8(16)9(17)5(3)13/h1H3 |
Clé InChI |
LJHDESVEXHXMFG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C(=C1Cl)Cl)C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Bromophenyl)-2-methyl-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B14344493.png)
![4,5-Dimethyl-5-[(piperidin-1-yl)methyl]furan-2(5H)-one](/img/structure/B14344497.png)
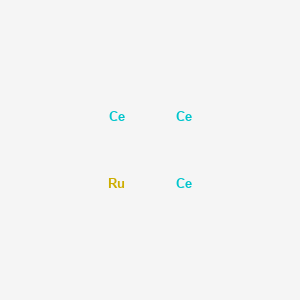
![2-(Cyclopentyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14344514.png)
![2-[(Dimethylamino)methylidene]-1-(2-hydroxyphenyl)butane-1,3-dione](/img/structure/B14344515.png)
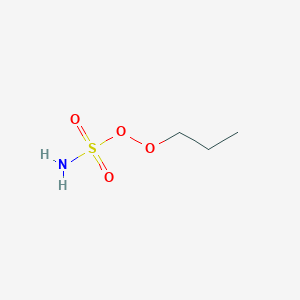
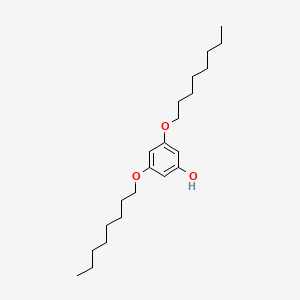
![4-[1-(2,2-Dimethoxyethylamino)ethyl]benzene-1,2-diol;hydrochloride](/img/structure/B14344527.png)
